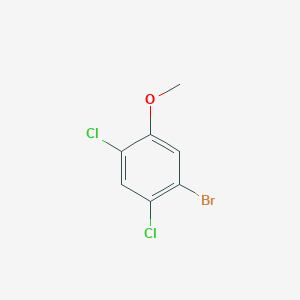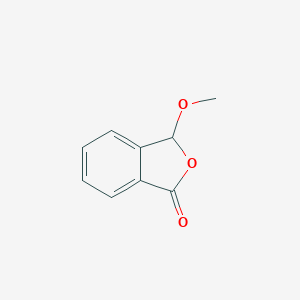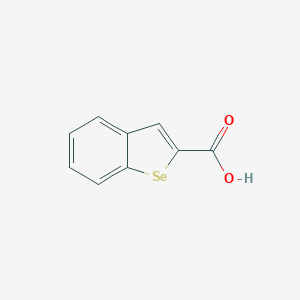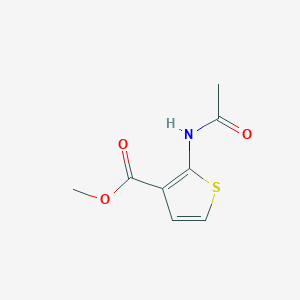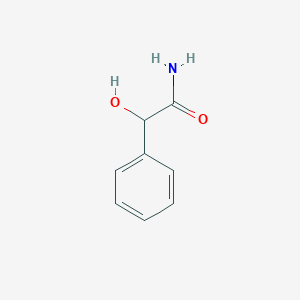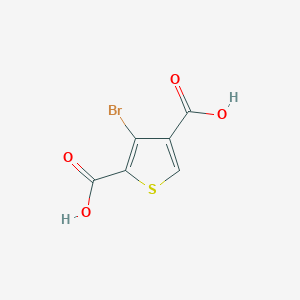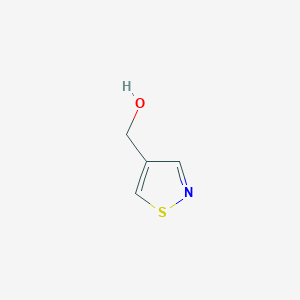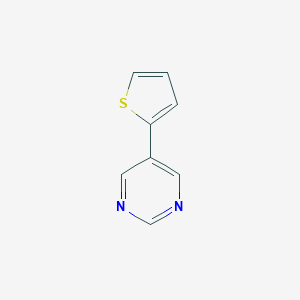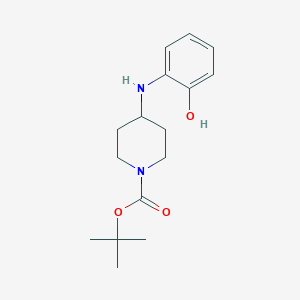
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is a complex organosilicon compound characterized by its unique structure, which includes both silyl and dibromomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the penta-1,4-diyn-1-yl backbone, which can be derived from commercially available alkynes.
Introduction of Silyl Groups: Triisopropylsilyl and trimethylsilyl groups are introduced through silylation reactions using reagents such as triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base like triethylamine.
Dibromomethylene Addition: The dibromomethylene group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions to ensure selective addition.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes:
Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.
Purification: Employing techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Safety and Environmental Considerations: Implementing measures to handle and dispose of hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The dibromomethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced silanes.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In organic synthesis, (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of novel organic compounds.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity. The presence of silyl groups might influence the compound’s interaction with biological molecules, opening avenues for drug development.
Industry
In materials science, this compound can be used to create advanced materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane exerts its effects depends on the specific reactions it undergoes. Generally, the silyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The dibromomethylene group can act as a reactive site for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(3-(Dibromomethylene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl)trimethylsilane: Similar structure but with different silyl groups.
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)dimethylsilane: Variation in the silyl group attached to the penta-1,4-diyn-1-yl backbone.
Uniqueness
The unique combination of triisopropylsilyl and trimethylsilyl groups in (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and material applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2Si2/c1-14(2)22(15(3)4,16(5)6)13-11-17(18(19)20)10-12-21(7,8)9/h14-16H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHHGSVSNALEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(Br)Br)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565729 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164990-17-4 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
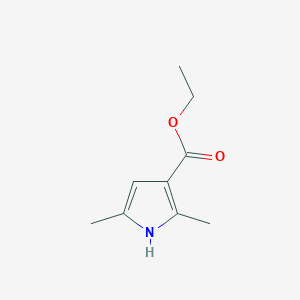
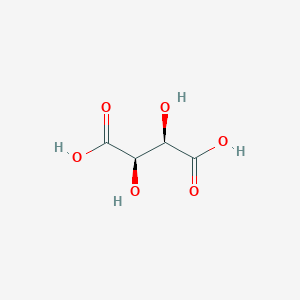
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
